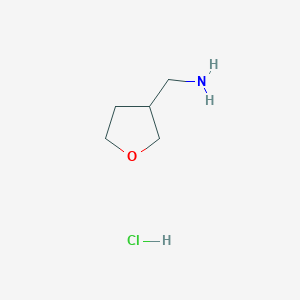

(Tetrahydrofuran-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

oxolan-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHYUVOFRJAJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590483 | |

| Record name | 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184950-35-4 | |

| Record name | 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxolan-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Tetrahydrofuran-3-yl)methanamine hydrochloride chemical properties

An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate recognized for its versatile applications across the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive technical overview of its chemical properties, synthesis methodologies, reactivity, and principal applications. As a bifunctional building block, it features a rigid tetrahydrofuran (THF) scaffold and a reactive primary amine, a combination that imparts unique structural and physicochemical properties to target molecules.[1] This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the utilization of this valuable compound.

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern chemical synthesis, (Tetrahydrofuran-3-yl)methanamine has emerged as a compound of significant interest. Its structure is deceptively simple, yet it provides a powerful tool for molecular design. The molecule consists of a saturated five-membered oxygen heterocycle (tetrahydrofuran) substituted at the 3-position with an aminomethyl group.[2]

This unique architecture offers two key features for synthetic chemists:

-

A Rigid, Polar Scaffold: The tetrahydrofuran ring provides a conformationally restricted, polar framework. Unlike flexible, linear alkyl chains, this ring system introduces a distinct spatial vector, which can be crucial for optimizing a molecule's binding affinity and pharmacokinetic profile.[1]

-

A Versatile Nucleophilic Handle: The primary amine group is a versatile functional group that serves as a key point for elaboration, readily participating in reactions such as amide bond formation, reductive amination, and urea synthesis.[1]

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred variant for storage and formulation. Its principal applications lie in drug discovery, where it is used to explore structure-activity relationships (SAR) in therapeutic areas like central nervous system (CNS) disorders and oncology, and in the agrochemical industry as a key intermediate in the synthesis of the neonicotinoid insecticide, Dinoteturan.[1][3][4][5]

Nomenclature and Structure

Correctly identifying a chemical entity is critical for research and regulatory compliance. The following section details the nomenclature and structural identifiers for (Tetrahydrofuran-3-yl)methanamine and its hydrochloride salt.

-

Systematic (IUPAC) Name: (Oxolan-3-yl)methanamine hydrochloride

-

Common Synonyms: 3-(Aminomethyl)tetrahydrofuran hydrochloride; (3-Tetrahydrofuranyl)methanamine hydrochloride; C-(Tetrahydrofuran-3-yl)methylamine hydrochloride[3]

-

CAS Number:

-

Molecular Formula: C₅H₁₁NO · HCl

-

Molecular Weight: 137.61 g/mol

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The data below is summarized for both the hydrochloride salt and the corresponding free base.

| Property | Value | Notes |

| Appearance | Solid | For the hydrochloride salt. |

| Colorless to slightly yellow clear liquid | For the free base.[8] | |

| Molecular Weight | 137.61 g/mol | Hydrochloride salt. |

| 101.15 g/mol | Free base.[1][3][7] | |

| Melting Point | 72-92 °C | Hydrochloride salt. |

| Boiling Point | 156.0 ± 13.0 °C at 760 Torr | Free base.[3][5] |

| Density | 0.967 ± 0.06 g/cm³ | Free base, at 20 °C.[3][5] |

| pKa | 9.96 ± 0.29 | Predicted for the free base.[3][5] |

| Refractive Index (n20/D) | 1.462 | For the free base.[3][8] |

| Flash Point | 53.1 ± 13.1 °C | Free base.[5] |

Synthesis and Manufacturing

The most efficient and widely documented synthesis of (Tetrahydrofuran-3-yl)methanamine is through the reductive amination of Tetrahydrofuran-3-carboxaldehyde. This method is favored for its high yield and operational simplicity.[9]

Synthesis Principle

Reductive amination is a two-step, one-pot process where a carbonyl group is converted into an amine. In this specific synthesis, Tetrahydrofuran-3-carboxaldehyde first reacts with ammonia to form an intermediate imine. This imine is then immediately reduced in situ by hydrogen gas in the presence of a catalyst, typically Raney Nickel, to yield the target primary amine. The choice of Raney Ni is based on its high activity and selectivity for this type of transformation. The final hydrochloride salt is obtained by treating the purified free base with hydrochloric acid.

Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the synthesis of the free base, (Tetrahydrofuran-3-yl)methanamine.[9]

-

Reactor Charging: A suitable high-pressure reactor is charged with Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Ni catalyst (e.g., 20 g), and a 15% solution of ammonia in methanol (3.0 mol).

-

Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas to approximately 4 MPa (approx. 580 psi).

-

Reaction: The reaction mixture is heated to 60 °C and stirred vigorously for 12 hours. The progress of the reaction should be monitored by a suitable technique such as GC or TLC.

-

Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered to remove the Raney Ni catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the methanol and excess ammonia, yielding crude 3-aminomethyltetrahydrofuran with high purity (typically >99%).[9]

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added. The this compound precipitates as a solid and is collected by filtration and dried.

Sources

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 2. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 3. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 5. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]

- 6. CAS 184950-35-4 | (Tetrahydrofuran-3-YL)methanamine - Synblock [synblock.com]

- 7. Page loading... [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydrofuran-3-yl)methanamine hydrochloride is a versatile bifunctional building block crucial in medicinal chemistry and chemical synthesis.[1][2] Its structure, which features a tetrahydrofuran (THF) ring and a primary amine functional group, provides a rigid, polar scaffold that can significantly influence the physicochemical properties, pharmacokinetics, and binding affinity of target molecules.[1][3] This compound serves as a key intermediate in the synthesis of various chemical products, notably in the agricultural and pharmaceutical industries.[2] For instance, it is a precursor in the synthesis of Dinoteturan, a neonicotinoid insecticide.[4][5] Given its importance, unambiguous confirmation of its chemical structure is a critical first step in any research or development endeavor.

This guide provides a comprehensive overview of the analytical techniques and methodologies for the complete structure elucidation of this compound. It is designed to offer not just a procedural checklist, but a deeper understanding of the rationale behind the selection of each technique and the interpretation of the resulting data.

The Strategic Approach to Structure Elucidation

The process of determining the chemical structure of a compound like this compound relies on a synergistic combination of various analytical techniques.[6] The core strategy involves gathering orthogonal pieces of information that, when combined, leave no ambiguity as to the connectivity of atoms and the overall three-dimensional arrangement.

A logical workflow for the structure elucidation is outlined below:

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial steps in structure elucidation focus on determining the elemental composition and identifying the key functional groups present in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] For a small molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and, consequently, the molecular formula.[8]

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or water.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.[9]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary amine will readily accept a proton to form the [M+H]⁺ ion.

-

Data Analysis: The high-resolution data will provide the exact mass of the [M+H]⁺ ion. This value is then used to calculate the molecular formula using software that compares the experimental mass with theoretical masses of all possible elemental compositions.

Interpreting the Data:

For (Tetrahydrofuran-3-yl)methanamine (the free base, C₅H₁₁NO), the expected monoisotopic mass is 101.0841 g/mol .[10] In the positive ion mode ESI-MS, the protonated molecule [C₅H₁₂NO]⁺ would be observed with a calculated m/z of 102.0919. The presence of a chlorine atom from the hydrochloride salt would be evident in the isotopic pattern, with a characteristic M and M+2 peak ratio of approximately 3:1.

The Nitrogen Rule: A key principle in mass spectrometry, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] This provides a quick check for the presence of the single nitrogen atom in the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, which correspond to specific functional groups.[12]

Experimental Protocol (Attenuated Total Reflectance, ATR-FTIR):

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Spectral Features and Their Significance:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance for Structure Confirmation |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is characteristic of the symmetric and asymmetric stretching of a primary amine.[11] |

| 2850-3000 | C-H stretch | Aliphatic C-H | Confirms the presence of the saturated hydrocarbon portions of the tetrahydrofuran ring and the methylene group.[12] |

| ~1600 | N-H bend | Primary Amine (-NH₂) | Further evidence for the primary amine. |

| 1050-1150 | C-O-C stretch | Ether | A strong absorption band in this region is indicative of the C-O-C ether linkage within the tetrahydrofuran ring.[13] |

The presence of the hydrochloride salt will influence the N-H stretching region, often causing broadening and a shift to lower wavenumbers due to the formation of the ammonium salt (-NH₃⁺).

Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution.[14] It provides detailed information about the carbon-hydrogen framework of the molecule.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

-

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is critical; D₂O will cause the exchange of the amine protons with deuterium, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.[15]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals.

Predicted ¹H NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5-3.9 | Multiplet | 4H | -CH₂-O- | Protons adjacent to the electron-withdrawing oxygen atom are deshielded. |

| ~2.8-3.2 | Multiplet | 2H | -CH₂-NH₃⁺ | Protons adjacent to the positively charged nitrogen are deshielded.[15] |

| ~2.5-2.8 | Multiplet | 1H | -CH- | The methine proton on the THF ring. |

| ~1.6-2.2 | Multiplet | 2H | -CH₂- | The remaining methylene group on the THF ring. |

Predicted ¹³C NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~65-75 | -CH₂-O- | Carbons bonded to the electronegative oxygen are downfield. |

| ~40-50 | -CH₂-NH₃⁺ | Carbon adjacent to the nitrogen is deshielded.[15] |

| ~35-45 | -CH- | The methine carbon of the THF ring. |

| ~25-35 | -CH₂- | The remaining methylene carbon of the THF ring. |

Two-Dimensional (2D) NMR: Establishing Connectivity

While 1D NMR provides a foundational map, 2D NMR experiments are essential to definitively connect the pieces of the puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, revealing longer-range connectivity.

The Power of Combined 2D NMR Analysis:

By systematically analyzing the cross-peaks in the COSY, HSQC, and HMBC spectra, the entire molecular framework can be pieced together. For example, a COSY experiment would show correlations between the protons on adjacent carbons within the THF ring. An HSQC spectrum would then link each of these proton signals to their corresponding carbon signals. Finally, an HMBC experiment would show correlations from, for instance, the protons of the -CH₂-NH₃⁺ group to the methine carbon of the THF ring, unequivocally establishing the connection between the aminomethyl group and the ring.

Caption: Visualization of key NMR correlations for structure elucidation.

Part 3: The Definitive Proof - Single-Crystal X-Ray Diffraction

For an unambiguous determination of the three-dimensional structure, including the absolute configuration if the material is chiral, single-crystal X-ray diffraction is the gold standard.[16] This technique provides precise atomic coordinates, bond lengths, and bond angles.

Experimental Protocol:

-

Crystallization: This is often the most challenging step.[16] Slow evaporation of a solution of this compound in a suitable solvent system is a common method.[17]

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[18]

Insights Gained from X-Ray Crystallography:

-

Unambiguous Connectivity: Confirms the bonding arrangement determined by NMR.

-

Stereochemistry: If the starting materials or synthesis are stereospecific, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the chiral center (C3 of the THF ring).

-

Conformation: Reveals the preferred conformation of the tetrahydrofuran ring (e.g., envelope or twist).

-

Intermolecular Interactions: Provides details on hydrogen bonding and other intermolecular interactions within the crystal lattice, which can be important for understanding the solid-state properties of the material.[19]

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the strategic application of several powerful analytical techniques. By integrating the data from mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. For ultimate confirmation and detailed three-dimensional information, single-crystal X-ray diffraction provides the definitive proof. This comprehensive approach ensures the scientific integrity of any subsequent research or development activities involving this important chemical building block.

References

-

American Chemical Society. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]

-

Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of THF ( ∼ 3 Torr ) before and after laser irradiation at 193 nm , photoproducts are marked on the peaks. Retrieved from [Link]

-

University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Retrieved from [Link]

-

LookChem. (n.d.). Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2025). Hydration of tetrahydrofuran derived from FTIR spectroscopy. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

-

Six Chongqing Chemdad Co., Ltd. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). (tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from [Link]

-

Zhejiang Jieda Technology Co., Ltd. (n.d.). 1-(tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST WebBook. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1. Special details relating to single crystal X-ray diffraction data 2. Experimental details. Retrieved from [Link]

-

J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

-

PubMed. (n.d.). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 165253-31-6[(Tetrahydrofuran-3-yl)methanamine]. Retrieved from [Link]

-

Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Pharmacy Research. (n.d.). CAS 165253-31-6 (TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved from [Link]

Sources

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 2. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]

- 3. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 4. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. broadinstitute.org [broadinstitute.org]

- 9. iris.unito.it [iris.unito.it]

- 10. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. researchgate.net [researchgate.net]

- 13. ecommons.udayton.edu [ecommons.udayton.edu]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 19. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (Tetrahydrofuran-3-yl)methanamine Hydrochloride (CAS No. 184950-35-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydrofuran-3-yl)methanamine and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry. Characterized by a rigid tetrahydrofuran (THF) scaffold and a versatile primary amine, this compound offers a unique three-dimensional profile that is increasingly leveraged in the design of novel therapeutics. The THF moiety often enhances physicochemical properties such as solubility and metabolic stability, while the amine serves as a crucial handle for synthetic elaboration. This guide provides an in-depth analysis of the compound's properties, validated synthesis protocols, critical applications in drug discovery, and essential safety protocols, serving as a comprehensive resource for scientists in the field.

Core Chemical and Physical Properties

(Tetrahydrofuran-3-yl)methanamine hydrochloride is the salt form of the free base, (Tetrahydrofuran-3-yl)methanamine. The hydrochloride form often provides superior stability and handling characteristics as a solid. Key properties of the parent compound and its salt are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | Synblock[1] |

| CAS Number | 184950-35-4 | Synblock[1] |

| Molecular Formula | C₅H₁₂ClNO | Sunway Pharm Ltd[2] |

| Molecular Weight | 137.61 g/mol | Sunway Pharm Ltd[2] |

| Synonyms | 3-(Aminomethyl)tetrahydrofuran hydrochloride, Oxolan-3-ylmethanamine hydrochloride | Sunway Pharm Ltd[2] |

| Appearance | Typically a solid | N/A |

| Storage | Store in a dry, sealed container at room temperature. | Sunway Pharm Ltd[2] |

Properties of the Free Base (CAS: 165253-31-6):

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem[3] |

| Molecular Weight | 101.15 g/mol | PubChem[3] |

| Boiling Point | ~156 °C | lookchem[4] |

| Density | ~0.967 g/cm³ | lookchem[4] |

| Flash Point | ~53 °C | lookchem[4] |

| Refractive Index | ~1.462 | lookchem[4] |

Synthesis and Purification: A Validated Protocol

The synthesis of (Tetrahydrofuran-3-yl)methanamine is most efficiently achieved via the reductive amination of Tetrahydrofuran-3-carboxaldehyde. This method is noted for its high yield and scalability.

Protocol: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

This protocol is based on a highly efficient, near-quantitative industrial method.[5]

Causality: Reductive amination is a robust method for forming amines from carbonyl compounds. The process involves the initial formation of an imine intermediate by reacting the aldehyde with ammonia, followed by in-situ reduction to the corresponding primary amine. Raney Nickel is chosen as the catalyst for its high activity in hydrogenating the C=N bond under moderate pressure and temperature, ensuring a high conversion rate. Methanol is an excellent solvent for both the reactants and the ammonia solution.

Step-by-Step Methodology:

-

Reactor Setup: To a suitable high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Nickel (approx. 20 g, catalyst), and a 15% solution of ammonia in methanol (3.0 mol).[5]

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 4 MPa with hydrogen gas.[5]

-

Reaction: Begin vigorous stirring and heat the mixture to 60°C. Maintain these conditions for approximately 12 hours, monitoring hydrogen uptake to gauge reaction progress.[5]

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.[5]

-

Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol solvent. This process yields crude (Tetrahydrofuran-3-yl)methanamine.[5]

-

Hydrochloride Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether. Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) while stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

This method has been reported to achieve a yield of approximately 99.5% for the free amine.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (Tetrahydrofuran-3-yl)methanamine HCl.

Spectroscopic Characterization

Applications in Drug Discovery and Medicinal Chemistry

(Tetrahydrofuran-3-yl)methanamine is a valuable bifunctional building block used to explore structure-activity relationships (SAR) across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[9]

Core Advantages:

-

Scaffold Rigidity: The cyclic THF ring introduces conformational restraint compared to flexible alkyl linkers, which can lead to improved binding affinity and selectivity for a biological target.

-

Improved Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, often enhancing aqueous solubility and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[9]

-

Versatile Synthetic Handle: The primary amine is a nucleophilic center that readily participates in a wide array of chemical transformations, including:[9]

-

Amide Bond Formation: Reaction with carboxylic acids, acyl chlorides, or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Notable Application: (Tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of Dinoteturan , a neonicotinoid insecticide.[4][10] This highlights its utility and successful application in the development of commercially significant molecules.

Conceptual Application Diagram

Caption: Versatility of the core scaffold in medicinal chemistry applications.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are synthesized from available Safety Data Sheets (SDS) for the free base and related compounds.

Hazard Identification:

-

The free base is classified as a flammable liquid and vapor.[11]

-

Causes severe skin burns and eye damage.[12]

-

May cause respiratory irritation.

Precautionary Measures & PPE:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13] Take measures to prevent the buildup of electrostatic charge and keep away from sources of ignition.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12] If vapors or mists are generated, respiratory protection may be required.

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.[12]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[12][13]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[12][14]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its distinct structural features provide a robust platform for developing next-generation therapeutics with potentially enhanced efficacy and favorable pharmacokinetic profiles. This guide has detailed its fundamental properties, provided a reliable synthesis protocol, and highlighted its strategic importance. By understanding and applying this knowledge, researchers can effectively leverage this versatile building block to accelerate their research and development programs.

References

- ChemicalBook. (2025). (Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Chongqing Chemdad Co., Ltd. (n.d.). (Tetrahydrofuran-3-yl)methanamine.

- BLDpharm. (n.d.). 1403763-27-8|(S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride.

-

ChemBK. (2024). 1-(tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

- Autech Industry Co., Ltd. (n.d.). This compound | 184950-35-4.

-

PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

- ChemicalBook. (2025). (Tetrahydrofuran-3-yl)methanamine | 165253-31-6.

-

SpectraBase. (n.d.). (tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

- Sunway Pharm Ltd. (n.d.). This compound - CAS:184950-35-4.

-

lookchem. (n.d.). Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved from [Link]

Sources

- 1. CAS 184950-35-4 | (Tetrahydrofuran-3-YL)methanamine - Synblock [synblock.com]

- 2. This compound - CAS:184950-35-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]

- 5. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 6. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR spectrum [chemicalbook.com]

- 7. 165253-31-6|(Tetrahydrofuran-3-yl)methanamine| Ambeed [ambeed.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 10. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Page loading... [wap.guidechem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of (Tetrahydrofuran-3-yl)methanamine hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside practical insights into its applications, handling, and characterization. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven methodologies to offer a robust resource for laboratory applications.

Core Physicochemical Properties

This compound is the salt form of a primary amine containing a tetrahydrofuran (THF) scaffold. This structure provides a unique combination of a polar, rigid cyclic ether and a nucleophilic amine handle, making it a valuable intermediate in the synthesis of complex molecules.[1] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

The precise molecular weight and other key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO | [2][3] |

| Molecular Weight | 137.61 g/mol | [2][3] |

| CAS Number | 184950-35-4 | [3] |

| Appearance | Typically a solid | [2] |

| pKa (Predicted, free base) | 9.96 ± 0.29 | [4] |

// Invisible nodes for positioning Cl- dummy [style=invis, pos="3,0.5!"]; dummy -> Cl [style=invis];

} dot Caption: Structure of this compound.

Synthesis and Application Insights

Synthetic Pathways

The free base, (Tetrahydrofuran-3-yl)methanamine, is commonly synthesized via the reductive amination of Tetrahydrofuran-3-carboxaldehyde.[5] One highly efficient method employs Raney nickel as a catalyst with an ammonia solution in methanol under hydrogen pressure, achieving near-quantitative yields.[5] Alternative multi-step syntheses, for instance, starting from diethyl maleate and nitromethane, have also been reported.[6][7] The hydrochloride salt is then readily prepared by treating the free base with hydrochloric acid.

Role in Medicinal Chemistry and Agrochemicals

The unique topology of the aminomethyl-substituted THF ring makes this compound a valuable building block for expanding chemical space in drug discovery.[1]

-

Scaffold Rigidity: The THF ring introduces a degree of conformational constraint compared to linear alkylamines, which can be crucial for optimizing binding affinity to biological targets like enzymes and receptors.[1]

-

Physicochemical Modulation: The ether oxygen acts as a hydrogen bond acceptor, which can enhance aqueous solubility and influence the pharmacokinetic profile of a parent molecule.[1][8]

-

Versatile Handle: The primary amine is a versatile functional group that readily participates in fundamental transformations such as amide bond formation, reductive aminations, and the synthesis of ureas and sulfonamides.[1]

A notable application is its use as a key intermediate in the synthesis of Dinoteturan, a neonicotinoid insecticide, highlighting its relevance in the agrochemical industry.[6][7][9]

Experimental Protocols & Methodologies

Protocol 1: Quality Control and Characterization

Before use in a synthetic campaign, verifying the identity and purity of the starting material is paramount. This protocol outlines a standard workflow for quality control.

Objective: To confirm the identity and assess the purity of this compound.

Methodologies:

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Analysis: Acquire the proton NMR spectrum. The spectrum should be consistent with the structure, showing characteristic multiplets for the THF ring protons and the aminomethyl group. The integration of the peaks should correspond to the number of protons.

-

Causality: NMR provides unambiguous structural confirmation, making it the gold standard for identity verification. The choice of solvent is critical; D₂O will exchange with the amine protons, causing their signal to disappear, which can be a useful diagnostic tool.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like methanol/water.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. A typical gradient might be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Expected Result: The chromatogram should show a single major peak, indicating purity. The mass spectrum for this peak should display a molecular ion [M+H]⁺ corresponding to the free base (C₅H₁₁NO) at an m/z of approximately 102.16.[10]

-

Causality: This technique validates both the molecular weight of the free base and the purity of the sample in a single experiment. The formic acid is added to the mobile phase to ensure proper ionization of the amine.

-

Protocol 2: Standard Amide Coupling Reaction

This protocol describes a typical application of the title compound in forming an amide bond with a carboxylic acid.

Objective: To synthesize N-((Tetrahydrofuran-3-yl)methyl)benzamide.

Reagents:

-

This compound

-

Benzoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Reaction Setup: To a solution of benzoic acid (1.0 eq) in DMF, add the coupling agent HATU (1.1 eq). Stir for 5 minutes at room temperature.

-

Expertise Note: Pre-activating the carboxylic acid with HATU forms a highly reactive acyl-intermediate, facilitating efficient coupling.

-

-

Amine Addition: Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq).

-

Causality: Two equivalents of base are required to neutralize the hydrochloride salt and the HCl generated during the reaction. An extra 0.5 eq ensures the reaction medium remains basic, which is optimal for the coupling.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Trustworthiness: This aqueous workup is a self-validating system to remove the DMF solvent, unreacted starting materials, and coupling byproducts, ensuring a cleaner crude product for purification.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Safety, Handling, and Storage

As a chemical reagent, proper handling is essential. The free base form is classified as a flammable liquid and can cause skin and eye irritation or burns.[11][12][13]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid contact with skin and eyes and prevent inhalation of vapors.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[14] Ensure all sources of ignition are removed.[14]

Conclusion

This compound, with a molecular weight of 137.61 g/mol , is a cornerstone building block for synthetic chemists. Its defined structure and versatile primary amine functionality allow for its incorporation into a wide array of complex molecules, from agrochemicals to potential pharmaceutical candidates. The protocols and data presented in this guide offer a validated framework for its effective and safe utilization in a research and development setting.

References

-

Chemdad. (Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co., Ltd. Available at: [Link]

-

ChemWhat. (TETRAHIDROFURAN-3-YL)METHANAMINE CAS#: 165253-31-6. Available at: [Link]

-

PubChem. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660. Available at: [Link]

-

LookChem. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Available at: [Link]

- Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

Sources

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 2. 1403763-27-8|(S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:184950-35-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]

- 5. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 6. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 7. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 9. (Tetrahydrofuran-3-yl)methanamine, CAS NO.165253-31-6 - Huateng Pharma [en.huatengsci.com]

- 10. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

(Tetrahydrofuran-3-yl)methanamine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable building block in modern medicinal chemistry.[1][2] As a primary amine tethered to a rigid, polar tetrahydrofuran scaffold, it offers a unique three-dimensional vector for molecular design, influencing the physicochemical properties and biological activity of novel therapeutic agents.[1] However, the successful application of any chemical entity in drug discovery and development hinges on a thorough understanding of its fundamental properties, paramount among which is solubility.

Aqueous solubility is a critical determinant of a drug candidate's fate, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can lead to erratic absorption, low bioavailability, and unreliable data in in vitro assays, ultimately increasing development costs and the risk of late-stage failure.[4][5] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound, designed for researchers, chemists, and formulation scientists. We will move from the theoretical underpinnings that govern its solubility to detailed, field-proven experimental protocols.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is not a single value but a complex function of its molecular structure and its interaction with the solvent environment. As the hydrochloride salt of a weak base, its solubility is primarily dictated by the interplay of pH, pKa, solvent polarity, and temperature.

1.1 The Critical Role of pH and pKa

(Tetrahydrofuran-3-yl)methanamine is a primary amine with a predicted pKa of approximately 9.96 for its conjugate acid.[6][7][8] As a hydrochloride salt, the amine is protonated (R-CH₂NH₃⁺), rendering it an ionic species. The solubility of such compounds is intrinsically pH-dependent.[9][10]

The relationship is governed by the Henderson-Hasselbalch equation. At a pH well below the pKa, the compound exists predominantly in its protonated, ionized form. This ionic state facilitates strong ion-dipole interactions with polar solvents like water, leading to higher solubility. Conversely, as the pH of the solution approaches and surpasses the pKa, the amine deprotonates to its neutral, free base form (R-CH₂NH₂). This form is significantly less polar and, consequently, less soluble in aqueous media. This equilibrium is the single most important factor to consider when designing experiments or formulations.

Caption: pH-dependent equilibrium of this compound.

1.2 Solvent Polarity and Intermolecular Forces

The "like dissolves like" principle is fundamental.[9] this compound, being an ionic salt, exhibits the highest solubility in polar protic solvents such as water and lower-aliphatic alcohols (e.g., methanol, ethanol).[11] These solvents can effectively solvate both the cation (R-CH₂NH₃⁺) and the chloride anion (Cl⁻) through hydrogen bonding and ion-dipole interactions.

In polar aprotic solvents (e.g., DMSO, DMF), solubility is generally moderate. While these solvents have large dipole moments, they lack the ability to donate hydrogen bonds to stabilize the anion effectively. In nonpolar solvents (e.g., hexane, toluene), the compound is expected to be practically insoluble, as these solvents cannot overcome the strong ionic lattice energy of the salt.[11]

1.3 Temperature Effects

For most solids dissolving in a liquid, the dissolution process is endothermic, meaning it absorbs heat.[3][10] Consequently, an increase in temperature will typically lead to an increase in the solubility of this compound. This is a critical parameter to control during solubility measurements to ensure data consistency and comparability.

Experimental Determination of Solubility

In drug development, two distinct types of solubility are measured: thermodynamic and kinetic. Both provide crucial, albeit different, insights into a compound's behavior.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and undissolved solid phases are in equilibrium.[12][13] The shake-flask method is the most common and reliable technique for this determination.[5][11]

Detailed Protocol: Shake-Flask Method

This protocol is a self-validating system because the extended equilibration time and quantification of the supernatant ensure that a true equilibrium state has been reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid, purity >99%)

-

Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, methanol) of analytical grade

-

Analytical balance

-

Centrifuge

-

HPLC-UV or LC-MS system

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the test solvent in a glass vial. The excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[11][13]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[14]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantification: Prepare a series of dilutions of the filtrate with a suitable mobile phase. Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known concentration of the compound.[14][15]

-

Data Analysis: Calculate the concentration in the original supernatant from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the final solubility reported as the mean ± standard deviation (e.g., in µg/mL or µM).[11][14]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution after being introduced from a concentrated organic stock (typically DMSO).[5][16] It is not an equilibrium measurement but is invaluable in early drug discovery for its speed and low compound requirement, helping to flag potential solubility liabilities early.[17]

Detailed Protocol: DMSO Stock Method

This protocol is self-validating through the inclusion of low, medium, and high solubility control compounds in each assay plate, which ensures the assay is performing as expected.[17]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent plates for direct UV method)

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

-

Multi-channel pipettes

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 or 20 mM).[16]

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[18]

-

Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[15][17]

-

Incubation: Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a specified time, typically ranging from 1.5 to 24 hours.[16][17]

-

Detection & Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to controls indicates the formation of a precipitate.[5][18]

-

Direct UV / Filtration: Alternatively, filter the contents of the wells using a solubility filter plate. The concentration of the compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS and compared to a standard curve.[17][18]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.

Data Summary and Interpretation

While specific experimental data for this compound is not publicly available, we can construct a hypothetical dataset based on the chemical principles discussed. This serves as an illustrative guide for what researchers should expect.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent System | pH | Solubility Type | Expected Solubility (µg/mL) | Interpretation |

| Deionized Water | ~5-6 | Thermodynamic | > 2000 | Very Soluble: The acidic nature of the HCl salt in neutral water ensures the amine remains fully protonated and highly polar. |

| PBS | 7.4 | Thermodynamic | > 1000 | Highly Soluble: At physiological pH, still well below the pKa, the compound remains predominantly in its soluble ionic form. |

| 0.1 M HCl | 1.0 | Thermodynamic | > 5000 | Freely Soluble: The common ion effect is negligible compared to the overwhelming drive for the amine to be protonated. |

| 0.1 M NaOH | 13.0 | Thermodynamic | < 10 | Practically Insoluble: At a pH far above the pKa, the compound converts to its less polar, unionized free base, causing precipitation. |

| Methanol | N/A | Thermodynamic | > 1000 | Highly Soluble: Polar protic solvent effectively solvates the ionic compound. |

| DMSO | N/A | Thermodynamic | 200 - 500 | Soluble: Good solubility in a polar aprotic solvent, suitable for stock solutions. |

| Hexane | N/A | Thermodynamic | < 1 | Insoluble: Nonpolar solvent cannot overcome the ionic lattice energy of the salt. |

| PBS (from DMSO stock) | 7.4 | Kinetic (2h) | ~250 | Moderate Kinetic Solubility: Supersaturation may occur initially, but precipitation is likely as the system moves toward equilibrium. |

This data is illustrative and should not be considered as experimentally verified.

Conclusion and Key Recommendations

A comprehensive understanding of the solubility of this compound is essential for its effective use in research and drug development. As a Senior Application Scientist, my key recommendations are:

-

Always Prioritize pH Control: The solubility of this amine hydrochloride is critically dependent on pH. Always perform and report solubility measurements in well-defined, buffered systems.

-

Distinguish Between Solubility Types: Use high-throughput kinetic assays for early-stage screening and reserve the more resource-intensive thermodynamic (shake-flask) method for lead optimization and pre-formulation studies where true equilibrium data is required.

-

Validate with Controls: Every solubility assay must include appropriate controls to ensure the reliability and integrity of the data generated.

-

Consider the Solid Form: The crystallinity and polymorphic form of the solid material can influence solubility.[10] Ensure consistency in the solid form used for thermodynamic measurements.

By applying the principles and protocols outlined in this guide, researchers can generate accurate, reliable, and contextually relevant solubility data, enabling more informed decisions in the complex process of drug discovery and development.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

- Protocols.io. In-vitro Thermodynamic Solubility. (2025).

- Domainex. Thermodynamic Solubility Assay.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- BioDuro. ADME Solubility Assay.

- Pharmaguideline.

- ChemicalBook. (Tetrahydrofuran-3-yl)

- Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. (2022).

- IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021).

- Evotec. Thermodynamic Solubility Assay.

- IGNOU. UNIT 1 SOLUBILITY OF DRUGS.

- Six Chongqing Chemdad Co., Ltd. (Tetrahydrofuran-3-yl)methanamine.

- PubChem. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660.

- Benchchem.

- ChemicalBook. (Tetrahydrofuran-3-yl)methanamine CAS#: 165253-31-6.

- Benchchem. (Tetrahydrofuran-3-yl)methanamine | High Purity.

- CymitQuimica. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine.

- lookchem. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE.

Sources

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 2. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 5. enamine.net [enamine.net]

- 6. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Tetrahydrofuran-3-yl)methanamine CAS#: 165253-31-6 [m.chemicalbook.com]

- 8. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. ijnrd.org [ijnrd.org]

- 11. benchchem.com [benchchem.com]

- 12. evotec.com [evotec.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Spectral Analysis of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Abstract: (Tetrahydrofuran-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its structural and physicochemical properties that are beneficial in drug design.[1][2] A comprehensive understanding of its spectral characteristics is essential for quality control and structural verification in synthetic applications. This guide provides a detailed technical analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document outlines detailed experimental protocols, presents interpreted spectral data, and explains the scientific principles behind the observed spectral features, serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction: The Role of this compound in Modern Drug Discovery

The tetrahydrofuran ring is a prevalent structural motif in medicinal chemistry, often employed to enhance solubility and introduce a key hydrogen bond acceptor.[1] The addition of a methanamine group at the 3-position creates a versatile synthetic intermediate.[1] The hydrochloride salt form of (Tetrahydrofuran-3-yl)methanamine is frequently used to improve the compound's stability and handling characteristics. Accurate spectral analysis is crucial for confirming the identity and purity of this compound, ensuring its suitability for use in the synthesis of complex pharmaceutical agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for characterizing the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

Experimental Protocol: ¹H NMR Spectroscopy [3][4][5][6]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine hydrochlorides as it can exchange with the acidic amine protons, simplifying the spectrum.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard 30-degree pulse ('zg30') is typically used.

-

Number of Scans: 16 to 32 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

-

Spectral Width: A spectral window of -1 to 9 ppm is standard for ¹H NMR.[4]

-

Referencing: The residual solvent peak should be used for chemical shift calibration.

-

Data Interpretation:

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of the protons. The electron-withdrawing effect of the protonated amine group (-NH₃⁺) causes a downfield shift for the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.80 - 4.00 | m | 2H | H-2, H-5 |

| 3.60 - 3.75 | m | 2H | H-2, H-5 |

| 3.05 - 3.20 | m | 2H | -CH₂-NH₃⁺ |

| 2.50 - 2.65 | m | 1H | H-3 |

| 2.00 - 2.15 | m | 1H | H-4 |

| 1.65 - 1.80 | m | 1H | H-4 |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and concentration.[7]

¹³C NMR Spectral Data

Experimental Protocol: ¹³C NMR Spectroscopy [4]

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. Higher concentrations (20-50 mg) can reduce the acquisition time.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer, with the corresponding ¹³C frequency (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single peaks for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, 512 to 1024 scans are typically required.

-

Relaxation Delay: A 2-second delay is recommended.

-

Spectral Width: A spectral window of -10 to 180 ppm is appropriate for most organic molecules.[4]

-

Data Interpretation:

The ¹³C NMR spectrum indicates the number of unique carbon environments. Carbons bonded to electronegative atoms like oxygen and nitrogen will appear at higher chemical shifts (downfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~72.5 | C-2 |

| ~68.0 | C-5 |

| ~44.5 | -CH₂-NH₃⁺ |

| ~41.0 | C-3 |

| ~30.5 | C-4 |

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added.

-

Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

-

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium (-NH₃⁺) group and the C-O-C ether linkage. The peaks associated with the ammonium salt are often broad due to strong intermolecular hydrogen bonding.[8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺)[8] |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic |

| 1620 - 1560 | Medium | N-H Bend | Ammonium (-NH₃⁺)[8] |

| 1100 - 1000 | Strong | C-O-C Stretch | Ether[9] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a solvent such as methanol or acetonitrile/water.

-

Instrumentation: Electrospray Ionization (ESI) is the preferred method for polar and non-volatile compounds like amine salts.[10] This is typically coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode (+) is used to detect the protonated molecule.

-

Mass Range: A scan range of m/z 50-300 is appropriate.

-

Data Interpretation:

In the mass spectrum, the molecular ion of the free base, (Tetrahydrofuran-3-yl)methanamine, is observed as the protonated species [M+H]⁺. The molecular formula of the free base is C₅H₁₁NO, with a molecular weight of 101.15 g/mol .[11]

-

Expected Molecular Ion: The protonated molecule [C₅H₁₂NO]⁺ should be observed at an m/z of approximately 102.09.

-

Fragmentation: The primary fragmentation pathway for amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[12] For cyclic amines, fragmentation can involve ring-opening followed by the loss of small neutral molecules.[13][14]

Spectroscopic Analysis Logic

Caption: Logical flow of integrated spectroscopic analysis.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a robust and validated spectral profile for this compound. NMR spectroscopy confirms the detailed carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight. This comprehensive analysis ensures the structural integrity and purity of this important building block, which is critical for its successful application in pharmaceutical research and development.

References

- Mathieu, J. P., & Poulet, H. (Year). Infrared band intensities in ammonium hydroxide and ammonium salts*. Optica Publishing Group.

- Oxton, I. A., Knop, O., & Falk, M. (1975). Infrared Spectra of the Ammonium Ion in Crystals. II. The Ammonium Ion in Trigonal Environments, with a Consideration of Hydroge. Canadian Journal of Chemistry, 53(22), 3394–3400.

-

SpectraBase. (n.d.). (tetrahydrofuran-3-yl)methanamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020, October 11). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Retrieved from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR Spectrum of NH 4 Cl. Retrieved from [Link]

-

Zhejiang Jieda Technology Co., Ltd. (n.d.). 1-(tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). (tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

- Guo, Y. C., Cao, S. X., Zong, X. K., Liao, X. C., & Zhao, Y. F. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131–139.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

- Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- Li, G., & Wang, Z. J. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 165253-31-6[(Tetrahydrofuran-3-yl)methanamine]. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

National Institutes of Health. (2022, April 20). Examples showing the utility of doping experiments in 1H NMR analysis of mixtures. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - the NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,8-BIS(ALPHA-HYDROXYHEXAFLUOROISOPROPYL)-1,2,3,4-TETRAHYDROQUINOLINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 2. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Examples showing the utility of doping experiments in 1H NMR analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Tetrahydrofuran [webbook.nist.gov]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 11. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (Tetrahydrofuran-3-yl)methanamine Hydrochloride

This guide provides a comprehensive overview of the essential safety and handling protocols for (Tetrahydrofuran-3-yl)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this valuable chemical intermediate.

Understanding the Compound: A Profile of this compound

This compound is an organic compound featuring a primary amine attached to a tetrahydrofuran (THF) ring via a methylene bridge.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility characteristics compared to the free amine. Its bifunctional nature, with a nucleophilic amine and a polar ether ring, makes it a versatile building block in medicinal chemistry for creating novel pharmacologically active agents.[2]

Chemical and Physical Properties

A thorough understanding of the compound's properties is foundational to its safe handling. While specific data for the hydrochloride salt may vary slightly, the properties of the parent amine provide a strong baseline.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO · HCl | [3] |

| Molecular Weight | 137.61 g/mol | Inferred from amine |

| Appearance | Likely a solid, as it is a salt | General chemical knowledge |

| Boiling Point (free amine) | 156.0 ± 13.0 °C (760 Torr) | [3] |

| Flash Point (free amine) | 58.9 °C | [3] |

| Density (free amine) | 0.992 g/cm³ at 25 °C | [3] |

Hazard Identification and Risk Assessment

This compound and its parent amine are classified as hazardous substances. A comprehensive risk assessment must be conducted before any handling.

GHS Classification

Based on available data for the free amine, the following GHS hazard statements are applicable:

The hydrochloride salt is expected to share the skin, eye, and respiratory irritation hazards. While the flammability may be reduced in the solid salt form, dust explosion potential should be considered.

Toxicological Profile

Detailed toxicological data for this specific compound is limited.[3] However, given its classification, it should be treated as a substance that can cause significant harm upon exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.

Engineering Controls and Personal Protective Equipment (PPE)